molecular formula C31H44ClN3O8 B12430617 17-AAG (Hydrochloride) CAS No. 911710-03-7

17-AAG (Hydrochloride)

Cat. No.: B12430617
CAS No.: 911710-03-7
M. Wt: 622.1 g/mol
InChI Key: VFOPOIJGNBNWPN-AFXVCOSJSA-N
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Description

17-Allylamino-17-demethoxygeldanamycin (Hydrochloride), commonly known as 17-AAG (Hydrochloride), is a derivative of geldanamycin, an antibiotic that inhibits the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and proper folding of many proteins, including those that drive cancer progression. 17-AAG (Hydrochloride) has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of its client proteins and the subsequent inhibition of cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-AAG (Hydrochloride) involves several steps, starting from geldanamycin. The key steps include the allylation of geldanamycin to introduce the allylamino group and the demethoxylation to remove the methoxy group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .

Industrial Production Methods

Industrial production of 17-AAG (Hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

17-AAG (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically analogs of 17-AAG (Hydrochloride) with modified functional groups. These analogs can be screened for enhanced biological activity and reduced toxicity .

Scientific Research Applications

17-AAG (Hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

17-AAG (Hydrochloride) exerts its effects by binding to the ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, ultimately resulting in cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-AAG (Hydrochloride) is unique due to its specific binding affinity for HSP90 and its ability to degrade a wide range of client proteins. Its derivatives, such as 17-DMAG, offer improved solubility and bioavailability, making them more suitable for clinical use .

Properties

CAS No.

911710-03-7

Molecular Formula

C31H44ClN3O8

Molecular Weight

622.1 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1

InChI Key

VFOPOIJGNBNWPN-AFXVCOSJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

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